![molecular formula C11H16INO2 B5206839 2-[3-(4-Iodophenoxy)propylamino]ethanol](/img/structure/B5206839.png)
2-[3-(4-Iodophenoxy)propylamino]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(4-Iodophenoxy)propylamino]ethanol is an organic compound that features an iodophenoxy group attached to a propylaminoethanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Iodophenoxy)propylamino]ethanol typically involves the reaction of 4-iodophenol with 3-chloropropylamine, followed by the addition of ethylene oxide. The reaction conditions often require a base such as potassium carbonate to facilitate the nucleophilic substitution reaction. The process can be summarized as follows:
Step 1: 4-Iodophenol reacts with 3-chloropropylamine in the presence of a base to form 3-(4-iodophenoxy)propylamine.
Step 2: The resulting product is then reacted with ethylene oxide to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(4-Iodophenoxy)propylamino]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The iodophenoxy group can be reduced to a phenoxy group.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under mild conditions.
Major Products
Oxidation: Formation of 2-[3-(4-Iodophenoxy)propylamino]acetaldehyde.
Reduction: Formation of 2-[3-(4-Phenoxy)propylamino]ethanol.
Substitution: Formation of 2-[3-(4-Azidophenoxy)propylamino]ethanol.
Aplicaciones Científicas De Investigación
2-[3-(4-Iodophenoxy)propylamino]ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[3-(4-Iodophenoxy)propylamino]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The iodophenoxy group can facilitate binding to these targets, while the propylaminoethanol backbone can modulate the compound’s overall activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[3-(4-Bromophenoxy)propylamino]ethanol
- 2-[3-(4-Chlorophenoxy)propylamino]ethanol
- 2-[3-(4-Fluorophenoxy)propylamino]ethanol
Uniqueness
2-[3-(4-Iodophenoxy)propylamino]ethanol is unique due to the presence of the iodine atom, which can significantly influence its reactivity and binding properties. This makes it distinct from similar compounds with different halogen atoms, such as bromine, chlorine, or fluorine. The iodine atom can enhance the compound’s ability to participate in specific chemical reactions and interactions, making it valuable for certain applications.
Propiedades
IUPAC Name |
2-[3-(4-iodophenoxy)propylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16INO2/c12-10-2-4-11(5-3-10)15-9-1-6-13-7-8-14/h2-5,13-14H,1,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UINVMJYKLYDKFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCNCCO)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
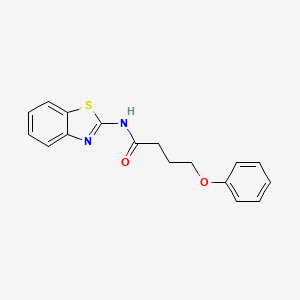
![1-{2-METHYL-4-[(1,2-OXAZOL-3-YL)METHOXY]-5-(PROPAN-2-YL)PHENYL}-1H-1,2,3,4-TETRAZOLE](/img/structure/B5206769.png)
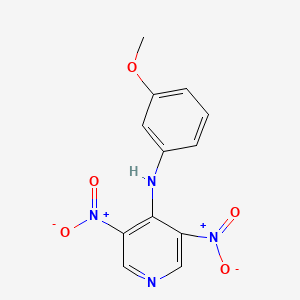
![2,4-dimethyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1,3-thiazole-5-carboxamide](/img/structure/B5206788.png)
![1-[2-(2-Naphthalen-2-yloxyethoxy)ethyl]piperidine](/img/structure/B5206795.png)
![2-[(5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B5206801.png)
![5-{3-methoxy-2-[3-(3-methoxyphenoxy)propoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5206809.png)
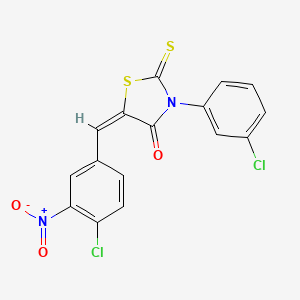
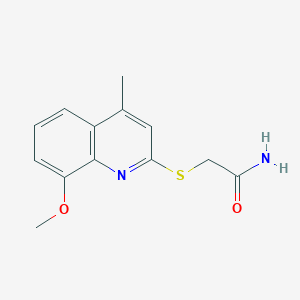
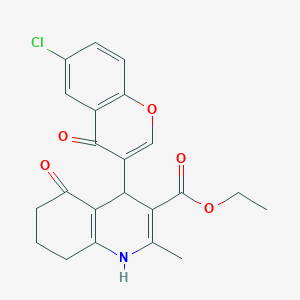
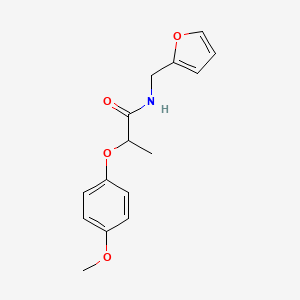
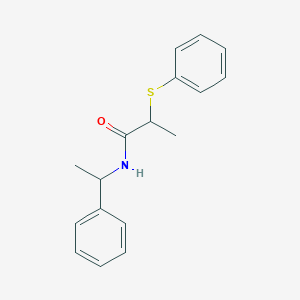
![({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)cyclobutyl(methyl)amine](/img/structure/B5206861.png)
![N-[1-(1-cyclopentyl-4-piperidinyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B5206873.png)
